molecular formula C9H10O2 B108906 3,5-Dimethyl-4-hydroxybenzaldehyde CAS No. 2233-18-3

3,5-Dimethyl-4-hydroxybenzaldehyde

Cat. No.: B108906
CAS No.: 2233-18-3
M. Wt: 150.17 g/mol
InChI Key: UYGBSRJODQHNLQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-hydroxybenzaldehyde, with the chemical formula C9H10O2, is an aromatic aldehyde known for its distinctive structure featuring both hydroxyl and aldehyde functional groups. It is also utilized in the production of pharmaceuticals, dyes, and fragrances .

Safety and Hazards

3,5-Dimethyl-4-hydroxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

3,5-Dimethyl-4-hydroxybenzaldehyde was used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol. It was also used as a starting reagent during the synthesis of 2,4,6-trimethylphenol .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3,5-Dimethyl-4-hydroxybenzaldehyde involves the selective oxidation of 2,4,6-trimethylphenol. This process typically uses catalytic or equivalent amounts of copper(II) chloride (CuCl2) in the presence of potassium carbonate (K2CO3) and hydrogen peroxide (H2O2) in isopropanol (i-PrOH) at 65°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar oxidative processes, often optimized for higher yields and cost-effectiveness. The use of environmentally friendly solvents and catalysts is also a consideration in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual role as both an antioxidant and antimicrobial agent sets it apart from other similar compounds .

Properties

IUPAC Name

4-hydroxy-3,5-dimethylbenzaldehyde
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InChI

InChI=1S/C9H10O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGBSRJODQHNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062282
Record name Benzaldehyde, 4-hydroxy-3,5-dimethyl-
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Molecular Weight

150.17 g/mol
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CAS No.

2233-18-3
Record name 3,5-Dimethyl-4-hydroxybenzaldehyde
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Record name 3,5-Dimethyl-4-hydroxybenzaldehyde
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Record name 3,5-Dimethyl-4-hydroxybenzaldehyde
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Record name Benzaldehyde, 4-hydroxy-3,5-dimethyl-
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Record name Benzaldehyde, 4-hydroxy-3,5-dimethyl-
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Record name 4-hydroxy-3,5-dimethylbenzaldehyde
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Record name 4-FORMYL-2,6-XYLENOL
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Synthesis routes and methods I

Procedure details

2,6-Dimethylphenol (0.34 g/mL) and hexamethylenetetramine (2 eq.) are dissolved in 2:1 acetic acid/water mixture. The whole is heated at 100° C. for 4 hours. The reaction mixture is cooled to room temperature and poured into a water/ice mixture. The precipitate is drained.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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Into a 300-ml stainless steel Parr bomb is placed 25 g of 2,4,6-trimethylphenol, 2.0 g of 5 percent platinum on carbon and 75 ml of acetic acid. The bomb is pressurized to 250 psig with O2 and heated to 75° C. The bomb is held at this temperature for 4.5 hours. The material is filtered through celite and the acetic acid is removed by rotary evaporation. A 75 percent yield of 3,5-dimethyl-4-hydroxybenzaldehyde is obtained. This material is further purified using a toluene slurry wash (m.p. 111° C.-113° C.). The principle by-product is 2,6-dimethyl p-benzoquinone.
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Synthesis routes and methods V

Procedure details

A mixture of 13.622 g(100 mmol) of mesitol, 285 mg (1.26 mmol) of neocuproine hydrate, 503 mg (5.0 mmol) of CuCl and 120 mL of methanol was stirred at ambient temperature for 9 hours under an oxygen blanket. The reaction mixture was then diluted with ethyl acetate and filtered. The methanol was stripped off and the residue diluted with additional ethyl acetate. The solution was washed twice with a 1% solution of ethylenediaminetetraacetic acid trisodium salt (EDTA-Na3.2H2O), water and brine, dried over MgSO4 and concentrated. There was obtained 13.92 g of an orange-gold solid which was shown by 1H NMR and GC to contain 11.88 g (79.2% yield) of 3,5-dimethyl-4-hydroxybenzaldehyde (DMHB).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the common synthetic routes for producing 3,5-Dimethyl-4-hydroxybenzaldehyde?

A1: this compound can be synthesized through various methods. A prominent approach involves the oxidation of 2,4,6-Trimethylphenol. This can be achieved using different catalytic systems, including:

  • Copper(II)-Oxime or Copper(II)-Amine Systems: These systems utilize molecular oxygen as the oxidant and operate effectively in alcoholic solvents at room temperature. [, , ]
  • Iron(III) Aquacomplexes: Research demonstrates the efficient oxidation of 2,4,6-Trimethylphenol by Iron(III) aquacomplexes, particularly the monomeric species {Fe(H2O)5(OH)}2+. []
  • Electrochemical Oxidation with Horseradish Peroxidase: This method leverages electrogenerated hydrogen peroxide in conjunction with horseradish peroxidase to facilitate the oxidation. []

Q2: What is interesting about the electrochemical synthesis route compared to traditional methods?

A: While various methods can yield this compound, the electrochemical approach, employing horseradish peroxidase and electrogenerated hydrogen peroxide, stands out. It uniquely produces 4-(4-hydroxy-3,5-dimethylbenzyloxy)-2,4,6-trimethylcylcohex-2,5-dienone alongside the desired aldehyde. Notably, this specific polyfunctional compound is not observed in reactions using commercially available hydrogen peroxide. []

Q3: Can you elaborate on the mechanism of 2,4,6-Trimethylphenol oxidation to this compound?

A3: The oxidation mechanism likely involves the following steps:

  1. Quinonemethide Intermediate Formation: Initial oxidation of 2,4,6-Trimethylphenol likely leads to a quinonemethide intermediate. []
  2. Alcohol Addition and Rearrangement: The quinonemethide undergoes 1,6-addition of an alcohol molecule, ultimately leading to the formation of a 4-(alkoxymethyl)-2,6-dimethylphenol intermediate (e.g., 5a). []
  3. Oxidation and Hydrolysis: Further oxidation of the intermediate, followed by hydrolysis of the resulting acetal, yields this compound. []

Q4: What is the significance of this compound in drug discovery?

A: this compound is a key component of Zaocys dhumnades, a traditional Chinese medicine. This compound plays a crucial role in the therapeutic effects of Jishe Qushi capsules, which are used for treating rheumatoid arthritis. []

Q5: How does this compound contribute to the treatment of rheumatoid arthritis?

A: While the exact mechanisms are still under investigation, network pharmacology analysis suggests that this compound, along with other active compounds in Jishe Qushi capsules, targets various pathways involved in rheumatoid arthritis pathogenesis. These include pathways related to cancer, phosphatidylinositol-3-kinase/RAC-serine/threonine-protein kinase signaling, mitogen-activated protein kinase (MAPK) signaling, and aryl hydrocarbon receptor nuclear translocator signaling. []

Q6: Has the interaction of this compound with potential drug targets been studied?

A: Yes, molecular docking studies have been conducted to understand how this compound interacts with potential therapeutic targets. The results indicate a strong binding affinity (>70%) with PPARG and VEGFA, both of which are key proteins implicated in rheumatoid arthritis. []

Q7: Is there evidence for the clinical efficacy of formulations containing this compound?

A: Clinical trials evaluating Jishe Qushi capsules, which contain this compound, demonstrate promising results in rheumatoid arthritis patients. The treatment group, receiving Jishe Qushi capsules alongside methotrexate, exhibited significant improvements in morning stiffness, joint pain, and Visual Analogue Scale (VAS) scores compared to the control group receiving only methotrexate and Glucosidorum Tripterygll Totorum. Furthermore, inflammatory markers like erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), rheumatoid factor (RF), and others were significantly reduced in the treatment group. []

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